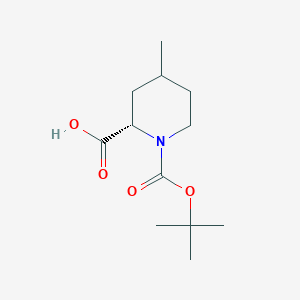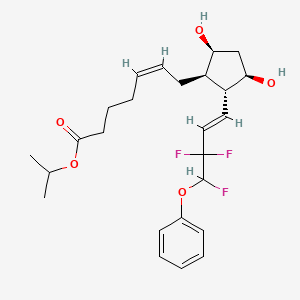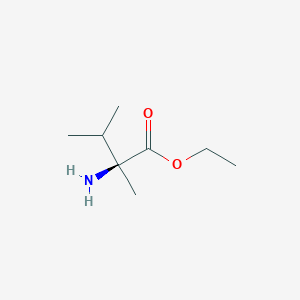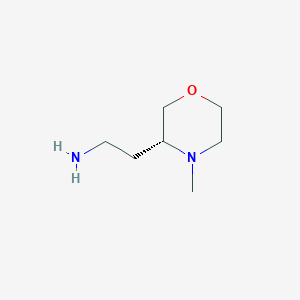
(R)-2-(4-Methylmorpholin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is a chiral amine compound that features a morpholine ring substituted with a methyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Chiral Resolution: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production methods for ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-Methylmorpholin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl group or the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine might be used in the production of polymers, agrochemicals, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(4-Methylmorpholin-3-yl)ethan-1-amine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-Methylmorpholin-3-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(Morpholin-4-yl)ethan-1-amine: A similar compound without the methyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: A structurally related compound with a piperazine ring instead of a morpholine ring.
Uniqueness
®-2-(4-Methylmorpholin-3-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl-substituted morpholine ring, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-[(3R)-4-methylmorpholin-3-yl]ethanamine |
InChI |
InChI=1S/C7H16N2O/c1-9-4-5-10-6-7(9)2-3-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Clave InChI |
PXYUJKLVETYYJO-SSDOTTSWSA-N |
SMILES isomérico |
CN1CCOC[C@H]1CCN |
SMILES canónico |
CN1CCOCC1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


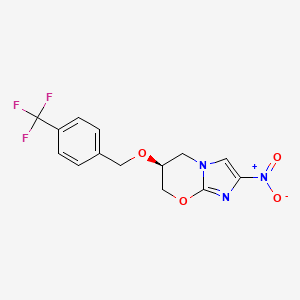
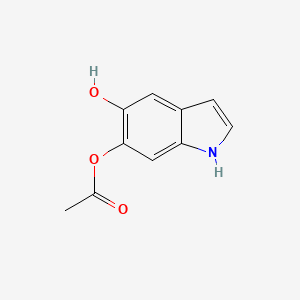
![4-Amino-1-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1h)-one](/img/structure/B15217137.png)

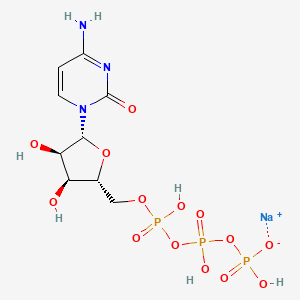
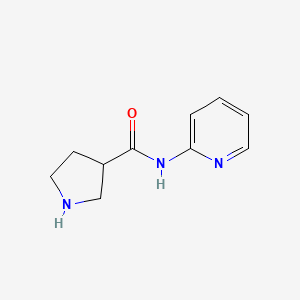

![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

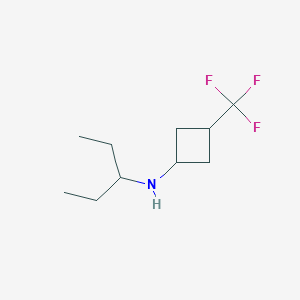
![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)
